Oxtoxynol-10
Overview
Description
Oxtoxynol-10 is a member of the octoxynol family, which are ethoxylated alkylphenols. These compounds are commonly used in various industries, particularly in cosmetics and personal care products, due to their surfactant properties. The numerical value in the name, such as “10” in this compound, indicates the average number of ethylene oxide units added to the alkylphenol molecule .
Mechanism of Action
Target of Action
Oxtoxynol-10, also known as Octoxinol 10, is a type of ethoxylated alkylphenol . It is primarily used as a surfactant in various applications, including cosmetics . The primary targets of this compound are the oil and dirt particles on the skin and hair .
Mode of Action
This compound functions as an emulsifying agent, cleansing agent, solubilizing agent, and hydrotrope . It helps to form emulsions by reducing the surface tension of the substances to be emulsified . It cleans the skin and hair by helping water mix with oil and dirt, allowing them to be rinsed away .
Result of Action
The primary result of this compound’s action is the removal of dirt and oils from the skin and hair, leading to a cleansing effect . It is also used in hair lighteners with color, where it likely aids in the dispersion and penetration of the coloring agents .
Biochemical Analysis
Biochemical Properties
Oxtoxynol-10 is known for its role as a surfactant, which means it can reduce surface tension, thereby enhancing the solubility of other molecules
Cellular Effects
It is used in various cosmetic products, and its safety has been assessed in this context
Molecular Mechanism
As a surfactant, it is known to interact with lipid bilayers, potentially influencing membrane properties
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. It has been reported that Octoxynol-9, a related compound, was found to be toxic in rats and mice at doses over 1 g/kg .
Transport and Distribution
As a surfactant, it is likely to associate with lipid bilayers, but specific transporters or binding proteins have not been identified .
Subcellular Localization
Given its surfactant properties, it may associate with cellular membranes, but specific targeting signals or post-translational modifications have not been identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxtoxynol-10 is synthesized by reacting p-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide. The reaction is typically carried out at elevated temperatures and under pressure in the presence of a base such as sodium hydroxide. The number of ethylene oxide units added can be controlled to produce different members of the octoxynol family .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction conditions are carefully controlled to ensure the desired degree of ethoxylation. The resulting product is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Oxtoxynol-10 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the alkylphenol moiety.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
Oxtoxynol-10 has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: In biological research, this compound is used to solubilize proteins and other biomolecules.
Medicine: It is employed in pharmaceutical formulations to enhance the solubility of active ingredients.
Industry: This compound is used in the production of cosmetics, detergents, and other personal care products due to its ability to reduce surface tension and form stable emulsions .
Comparison with Similar Compounds
Oxtoxynol-10 is part of a larger family of octoxynols, which vary in the number of ethylene oxide units added. Similar compounds include:
- Oxtoxynol-1
- Oxtoxynol-3
- Oxtoxynol-5
- Oxtoxynol-6
- Oxtoxynol-7
- Oxtoxynol-8
- Oxtoxynol-9
- Oxtoxynol-11
- Oxtoxynol-12
- Oxtoxynol-13
- Oxtoxynol-16
- Oxtoxynol-20
- Oxtoxynol-25
- Oxtoxynol-30
- Oxtoxynol-33
- Oxtoxynol-40
- Oxtoxynol-70
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O11/c1-33(2,3)30-34(4,5)31-6-8-32(9-7-31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h6-9,35H,10-30H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKNZCBNXPYYKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920397 | |
Record name | 29-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-66-4, 9041-29-6 | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-[p-(1,1,3,3-tetramethylbutyl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 29-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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